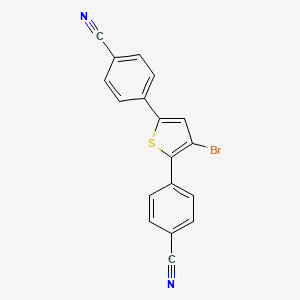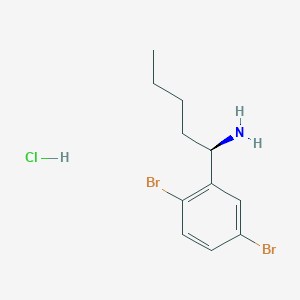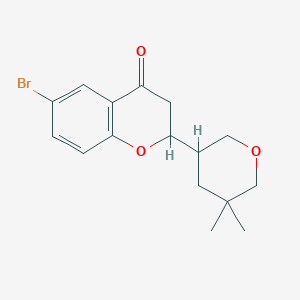
4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile is an organic compound that features a brominated thiophene ring flanked by two benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile typically involves the bromination of thiophene followed by the introduction of benzonitrile groups. One common method involves the use of 3-bromothiophene as a starting material, which is then subjected to a series of reactions to introduce the benzonitrile groups. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile depends on its specific application. In organic electronics, the compound’s electron-donating and electron-accepting properties facilitate charge transport and light absorption. The bromine atom and nitrile groups play crucial roles in modulating the electronic properties of the compound, making it suitable for use in various optoelectronic devices .
Comparison with Similar Compounds
4,4’-(Benzo[b]benzo[4,5]thieno[2,3-d]thiophene-2,7-diyl)dibenzonitrile: This compound features a similar structure but with a more extended conjugated system, leading to different electronic properties.
3,4-Dibromothiophene: A simpler brominated thiophene derivative used as a starting material for various syntheses.
Uniqueness: 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile is unique due to its combination of brominated thiophene and benzonitrile groups, which confer distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Properties
Molecular Formula |
C18H9BrN2S |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
4-[4-bromo-5-(4-cyanophenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H9BrN2S/c19-16-9-17(14-5-1-12(10-20)2-6-14)22-18(16)15-7-3-13(11-21)4-8-15/h1-9H |
InChI Key |
ONDOPISYHJLJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(S2)C3=CC=C(C=C3)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)


![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)

![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)


